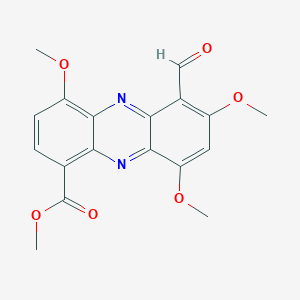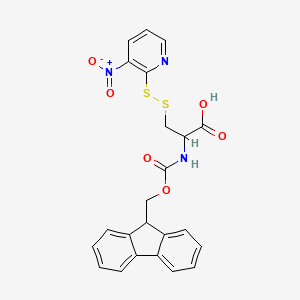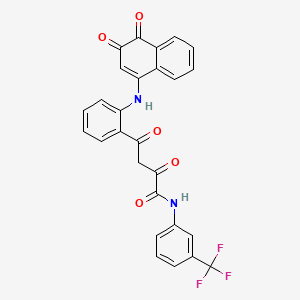
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a common structural motif in organic chemistry, and is known for its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the amino group and subsequent coupling with the phenyl and butanamide moieties. Common reagents used in these steps include anhydrous solvents, strong acids or bases, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities, depending on its biological activity.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound might inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxobutanamide
- 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(2-methylphenyl)butanamide
- 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(4-nitrophenyl)butanamide
Uniqueness
The presence of the trifluoromethyl group in 4-(2-((3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino)phenyl)-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)butanamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
Propiedades
Número CAS |
908827-56-5 |
|---|---|
Fórmula molecular |
C27H17F3N2O5 |
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C27H17F3N2O5/c28-27(29,30)15-6-5-7-16(12-15)31-26(37)24(35)14-22(33)19-10-3-4-11-20(19)32-21-13-23(34)25(36)18-9-2-1-8-17(18)21/h1-13,32H,14H2,(H,31,37) |
Clave InChI |
FMUSAQBCSGFOKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
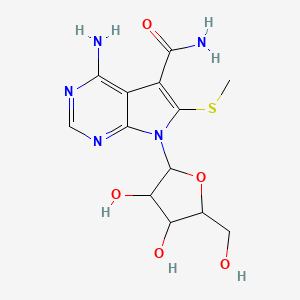
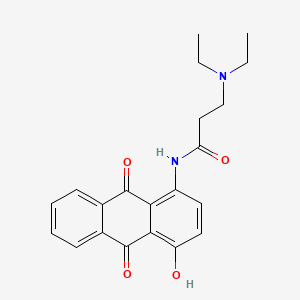
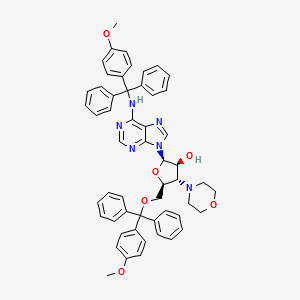
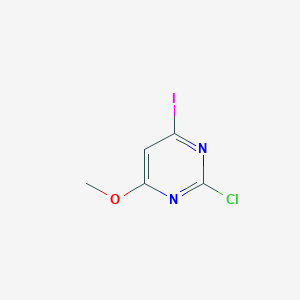


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)

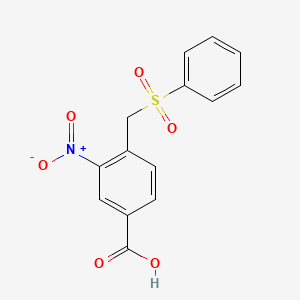

![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
